![molecular formula C22H21N3O6S B3312306 N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946305-78-8](/img/structure/B3312306.png)
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Overview
Description
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting thioamides with α-haloketones under basic conditions.
Final Assembly: The final product is obtained by reacting the coupled intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium methoxide.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cholinesterases and lipoxygenases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Methoxyphenyl)-3,5-diphenyl-1,3-thiazol-2(3H)-ylidene)aniline: .
N-(4-(4-Ethoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline: .
N-(4-(2,4-Dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)aniline: .
Uniqueness
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of a benzodioxin ring, a thiazole ring, and a dimethoxybenzamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological activity:
- Benzodioxin Ring : Known for its potential therapeutic effects.
- Thiazole Ring : Associated with various biological activities including antimicrobial properties.
- Dimethoxybenzamide Moiety : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Activity : Research indicates that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This suggests potential applications in treating bacterial infections.
- Antifungal Properties : Preliminary studies suggest efficacy against certain fungal strains, warranting further investigation into its use as an antifungal agent.
In vitro Studies
In vitro studies have demonstrated the following:
- Cholinesterase Inhibition : The compound showed significant inhibition of acetylcholinesterase (AChE) activity, which is critical for managing neurodegenerative diseases. The IC50 value was determined to be in the micromolar range.
- Antibacterial Assays : The Minimum Inhibitory Concentration (MIC) for E. coli was found to be 50 µg/mL, indicating moderate antibacterial activity.
Case Studies
- Alzheimer's Disease Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests such as the Morris water maze.
- Cancer Research : In cell line studies involving breast cancer cells, the compound exhibited cytotoxic effects with IC50 values indicating promising potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-28-16-7-13(8-17(11-16)29-2)21(27)25-22-24-15(12-32-22)10-20(26)23-14-3-4-18-19(9-14)31-6-5-30-18/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMGSEPOSADVHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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